((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid
Description
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid is a chiral acetic acid derivative featuring a pyrrolidine ring substituted with an acetyl group at the 1-position and a methoxy-acetic acid moiety at the 2-ylmethyl position. Its stereochemistry (S-configuration) confers enantioselectivity, making it relevant in pharmaceutical synthesis and fine chemical applications. The compound is cataloged under Ref: 10-F080399 by CymitQuimica, highlighting its use in specialized research contexts .
Properties
IUPAC Name |
2-[[(2S)-1-acetylpyrrolidin-2-yl]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(10)5-14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCXFXCVEPNNDS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-2-carboxylic acid.
Acetylation: The (S)-pyrrolidine-2-carboxylic acid is acetylated using acetic anhydride in the presence of a base such as pyridine to form (S)-1-acetyl-pyrrolidine-2-carboxylic acid.
Methoxylation: The acetylated product is then reacted with methanol in the presence of a catalyst like sulfuric acid to introduce the methoxy group, resulting in ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid.
Industrial Production Methods
In an industrial setting, the production of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Processes: Implementing continuous flow processes to ensure consistent quality and yield.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid with structurally related acetic acid derivatives:
Key Differences and Research Findings
Stereochemical Influence :
- The (S)-configuration in the target compound enables stereoselective interactions, critical for asymmetric synthesis or receptor-targeted drug design. In contrast, the Fmoc-piperazine derivative lacks inherent chirality but is widely used in peptide synthesis due to its orthogonal protecting group.
Solubility and Reactivity: The Fmoc-piperazine derivative’s lipophilicity (from the Fmoc group) limits aqueous solubility, necessitating organic solvents like DMF. The target compound’s carboxylic acid group may enhance water solubility at physiological pH, though this is speculative without direct data.
The Fmoc-piperazine derivative is primarily a synthetic tool, while the pyrrolopyridine analog has documented roles in oncology research.
Synthetic Accessibility :
- The target compound’s synthesis likely involves enantioselective acetylation and etherification steps, whereas the Fmoc-piperazine derivative is synthesized via standard peptide coupling. The pyrrolopyridine analog requires complex heterocyclic ring formation.
Notes
Data Limitations : Direct comparative studies on the target compound are absent in the provided evidence. Properties and applications are inferred from structural analogs and general pyrrolidine/acetic acid chemistry.
Research Gaps : Further studies are needed to elucidate the compound’s solubility, stability, and specific biological targets.
Industrial Relevance : The compound’s availability from CymitQuimica suggests demand in niche research, though commercial use remains unconfirmed.
Biological Activity
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
This structure includes a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a subject of interest for therapeutic applications.
The biological activity of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways critical for cellular function.
- Receptor Modulation : It has the potential to bind to cellular receptors, thereby modulating signal transduction pathways that affect cellular responses.
- Transporter Activity : The compound might influence transport proteins that regulate the movement of molecules across cell membranes.
1. In Vitro Studies
Research indicates that ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid exhibits various biological activities:
- Anti-Fibrotic Effects : Preliminary studies suggest that derivatives of this compound may inhibit collagen synthesis and reduce fibrotic markers in liver cells, indicating potential for treating liver fibrosis .
2. Case Studies
A study focusing on liver fibrosis demonstrated that compounds similar to ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid significantly reduced levels of fibronectin and collagen type I alpha 1 (COL1A1) in LX-2 cells, which are activated hepatic stellate cells crucial in liver fibrosis development .
3. Safety Profile
The safety profile of this compound was assessed through cytotoxicity tests in LX-2 cells:
| Compound | CC₅₀ (mmol/L) | IC₅₀ (μmol/L) | Selectivity Index |
|---|---|---|---|
| ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid | >13 | 30 | High SI Value |
These results indicate a favorable safety profile, suggesting that the compound could be a promising candidate for further therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
